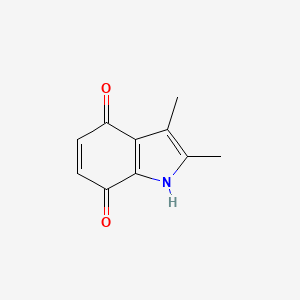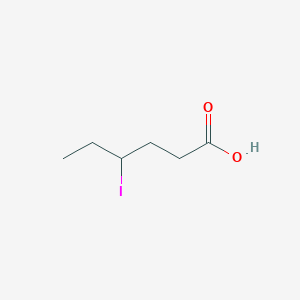
4-Iodohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodohexanoic acid is an organic compound with the molecular formula C6H11IO2. It is a derivative of hexanoic acid, where an iodine atom is substituted at the fourth position of the carbon chain.
準備方法
Synthetic Routes and Reaction Conditions: 4-Iodohexanoic acid can be synthesized through several methods. One common approach involves the iodination of hexanoic acid. This can be achieved by reacting hexanoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically requires a solvent like acetic acid and is carried out at elevated temperatures to ensure complete iodination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
化学反応の分析
Types of Reactions: 4-Iodohexanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Substitution: Formation of azidohexanoic acid or cyanohexanoic acid.
Reduction: Formation of 4-iodohexanol.
Oxidation: Formation of 4-iodohexanone or 4-iodohexanal.
科学的研究の応用
4-Iodohexanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-iodohexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom’s presence enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
4-Bromohexanoic Acid: Similar structure but with a bromine atom instead of iodine.
4-Chlorohexanoic Acid: Contains a chlorine atom at the fourth position.
4-Fluorohexanoic Acid: Features a fluorine atom at the fourth position
Uniqueness: 4-Iodohexanoic acid is unique due to the larger atomic radius and higher reactivity of the iodine atom compared to bromine, chlorine, and fluorine. This results in distinct chemical properties and reactivity patterns, making it valuable for specific applications where other halogenated hexanoic acids may not be suitable .
特性
CAS番号 |
62885-37-4 |
|---|---|
分子式 |
C6H11IO2 |
分子量 |
242.05 g/mol |
IUPAC名 |
4-iodohexanoic acid |
InChI |
InChI=1S/C6H11IO2/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |
InChIキー |
LAQGVQXAMCFXMI-UHFFFAOYSA-N |
正規SMILES |
CCC(CCC(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


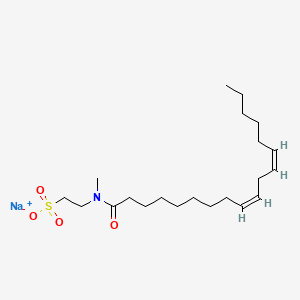

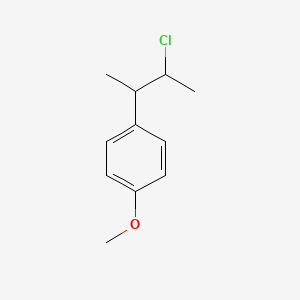
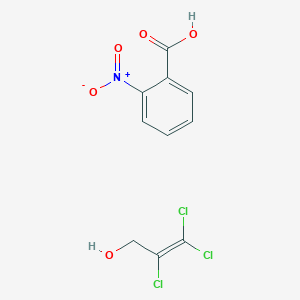
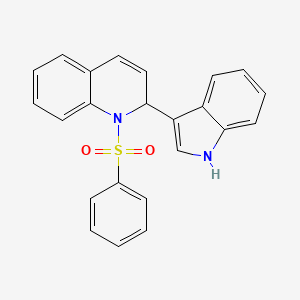
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
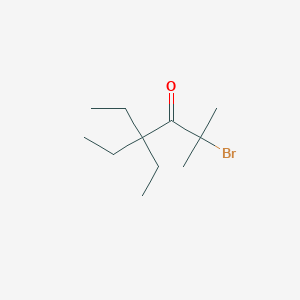
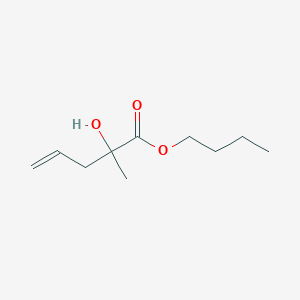

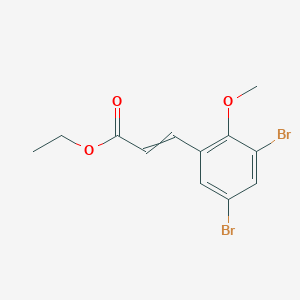
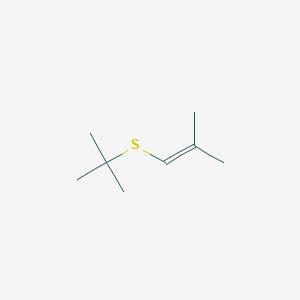
![N-[6-(benzylamino)-6-oxohexyl]acrylamide](/img/structure/B14513400.png)

